molecular formula C22H27NO5 B4305613 5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE

5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE

Cat. No.: B4305613
M. Wt: 385.5 g/mol
InChI Key: XHHJMNJIBCFJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound with a unique structure that includes a benzyl group, a dimethoxyphenyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps. One common method includes the Claisen–Schmidt condensation reaction, followed by intermolecular cyclization under reflux conditions . The reaction conditions often require the use of an alkaline catalyst, such as potassium hydroxide, to facilitate the formation of enolate ions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and dimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. For instance, it may act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative stress . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazolidinone ring, in particular, is a key feature that differentiates it from other similar compounds.

Properties

IUPAC Name

5-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-21(15-17-8-6-5-7-9-17)22(2,25)23(20(24)28-21)13-12-16-10-11-18(26-3)19(14-16)27-4/h5-11,14,25H,12-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHJMNJIBCFJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)CCC2=CC(=C(C=C2)OC)OC)(C)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 2
5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE

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